molecular formula C16H14N2O2S2 B15078306 (6E)-6-[({2-[(2-Hydroxyethyl)sulfanyl]-1,3-benzothiazol-6-yl}amino)methylidene]cyclohexa-2,4-dien-1-one CAS No. 76383-21-6

(6E)-6-[({2-[(2-Hydroxyethyl)sulfanyl]-1,3-benzothiazol-6-yl}amino)methylidene]cyclohexa-2,4-dien-1-one

Cat. No.: B15078306
CAS No.: 76383-21-6
M. Wt: 330.4 g/mol
InChI Key: UAFACBBWDIKVJR-UHFFFAOYSA-N
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Description

2-(((2-((2-HYDROXYETHYL)THIO)-1,3-BENZOTHIAZOL-6-YL)IMINO)METHYL)PHENOL is a complex organic compound that features a benzothiazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((2-((2-HYDROXYETHYL)THIO)-1,3-BENZOTHIAZOL-6-YL)IMINO)METHYL)PHENOL typically involves the following steps:

    Formation of the Benzothiazole Ring: This can be achieved by reacting 2-aminothiophenol with carbon disulfide and an appropriate base, followed by cyclization.

    Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction using ethylene oxide.

    Formation of the Iminomethyl Group: This step involves the condensation of the benzothiazole derivative with salicylaldehyde under acidic or basic conditions to form the iminomethyl linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(((2-((2-HYDROXYETHYL)THIO)-1,3-BENZOTHIAZOL-6-YL)IMINO)METHYL)PHENOL can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.

    Reduction: The iminomethyl group can be reduced to an amine.

    Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

    Oxidation: Formation of a carboxylic acid derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-(((2-((2-HYDROXYETHYL)THIO)-1,3-BENZOTHIAZOL-6-YL)IMINO)METHYL)PHENOL has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(((2-((2-HYDROXYETHYL)THIO)-1,3-BENZOTHIAZOL-6-YL)IMINO)METHYL)PHENOL involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole ring system can intercalate with DNA, while the hydroxyethyl and iminomethyl groups can form hydrogen bonds with biological macromolecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    2-((2-HYDROXYETHYL)THIO)-1,3-BENZOTHIAZOLE: Lacks the iminomethyl and phenol groups.

    2-(((2-((2-HYDROXYETHYL)THIO)-1,3-BENZOTHIAZOL-6-YL)IMINO)METHYL)BENZOIC ACID: Contains a carboxylic acid group instead of a phenol group.

Uniqueness

2-(((2-((2-HYDROXYETHYL)THIO)-1,3-BENZOTHIAZOL-6-YL)IMINO)METHYL)PHENOL is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the benzothiazole ring system, hydroxyethyl group, iminomethyl linkage, and phenol group allows for diverse interactions with chemical reagents and biological targets.

Properties

CAS No.

76383-21-6

Molecular Formula

C16H14N2O2S2

Molecular Weight

330.4 g/mol

IUPAC Name

2-[[2-(2-hydroxyethylsulfanyl)-1,3-benzothiazol-6-yl]iminomethyl]phenol

InChI

InChI=1S/C16H14N2O2S2/c19-7-8-21-16-18-13-6-5-12(9-15(13)22-16)17-10-11-3-1-2-4-14(11)20/h1-6,9-10,19-20H,7-8H2

InChI Key

UAFACBBWDIKVJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=CC3=C(C=C2)N=C(S3)SCCO)O

Origin of Product

United States

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